![molecular formula C8H13NO5 B12858585 (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-2-Oxa-5-azabicyclo[222]octane;oxalic acid is a complex organic compound that features a bicyclic structure with both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes on a larger scale, ensuring high yield and purity. The use of green chemistry principles, such as minimizing waste and using less toxic reagents, is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
Scientific Research Applications
(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound useful in therapeutic applications. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are synthesized via similar palladium-catalyzed reactions and share some structural similarities.
Uniqueness
What sets (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane apart is its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13NO5 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-,6-;/m1./s1 |
InChI Key |
JMGLNUYLNWCZQW-KGZKBUQUSA-N |
Isomeric SMILES |
C1C[C@@H]2CO[C@H]1CN2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC2COC1CN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


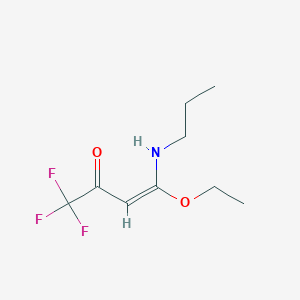
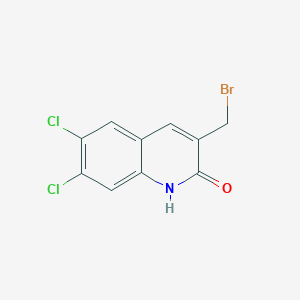
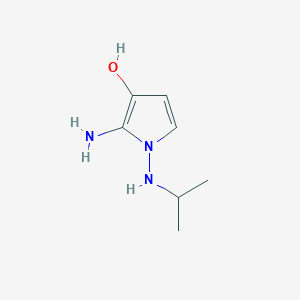
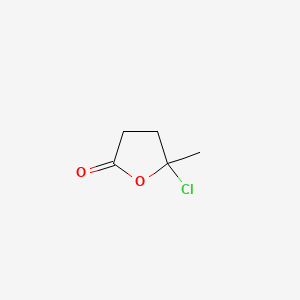
![4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12858525.png)

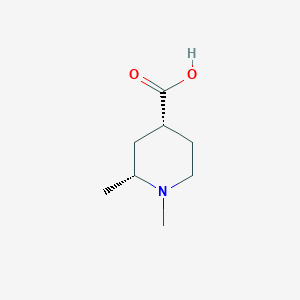
![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide](/img/structure/B12858545.png)
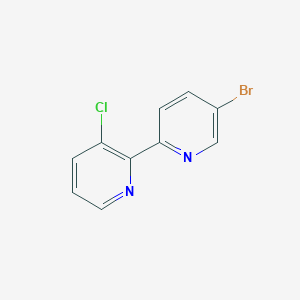
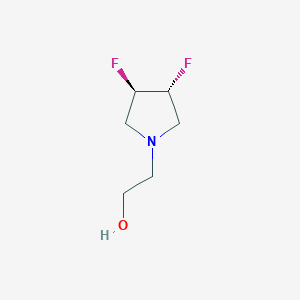
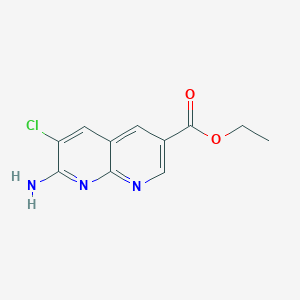

![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)
